
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry. These include a pyridine ring, a thiophene ring, and an indole ring, all of which are aromatic heterocycles . The presence of these functional groups suggests that this compound could potentially exhibit interesting biological activities.
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi electrons in the aromatic rings. The presence of nitrogen in the pyridine and indole rings, and sulfur in the thiophene ring, can also contribute to potential sites for hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the carboxamide group. The aromatic rings can participate in electrophilic aromatic substitution reactions, while the carboxamide group can undergo hydrolysis, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the carboxamide group could contribute to its solubility, melting point, and other physical and chemical properties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis and Applications
Synthesis and Potential CNS Applications
A study outlined the development of a glycine transporter 1 inhibitor, showcasing the synthesis and evaluation of structurally diverse compounds for central nervous system applications (Yamamoto et al., 2016). Although the core structure differs, this highlights the importance of heterocyclic compounds in developing CNS-active agents, suggesting a potential research avenue for exploring the activity of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-indole-5-carboxamide in similar contexts.
Antimicrobial Activity of Novel Indole Derivatives
Research on novel indole derivatives demonstrated their synthesis under both conventional and microwave-assisted conditions, with significant findings on their antimicrobial activities (Anekal & Biradar, 2012). This suggests that exploring the antimicrobial potential of this compound could be a fruitful research direction.
Anti-inflammatory and Anti-angiogenic Activities
Another study on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to the thiophene component of the compound , was part of a program targeting novel molecules for anti-inflammatory applications (Moloney, 2001). Additionally, certain piperidine-4-carboxamide derivatives have been synthesized and characterized for their anti-angiogenic and DNA cleavage activities, hinting at the anticancer potential of such structures (Kambappa et al., 2017). These areas may offer indirect insights into the bioactivity of this compound.
Direcciones Futuras
Given the presence of several functional groups that are common in medicinal chemistry, this compound could be of interest for future studies. It could be explored for potential biological activities, such as anti-tubercular activity , and could also serve as a starting point for the synthesis of a variety of derivatives .
Propiedades
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(14-5-6-16-13(11-14)7-9-20-16)22-12-15-3-1-8-21-18(15)17-4-2-10-24-17/h1-11,20H,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVKBVYKYBGEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
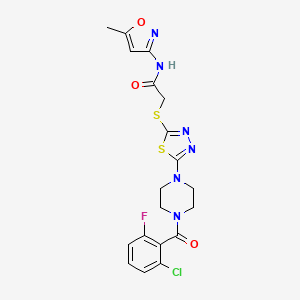
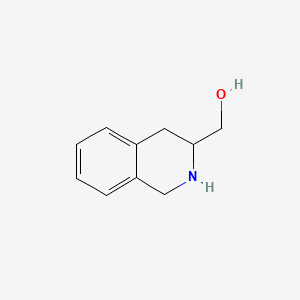
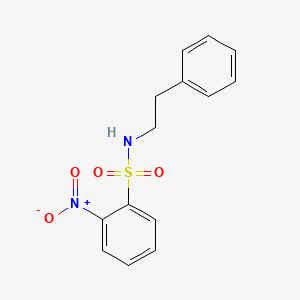
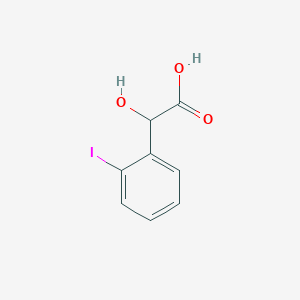
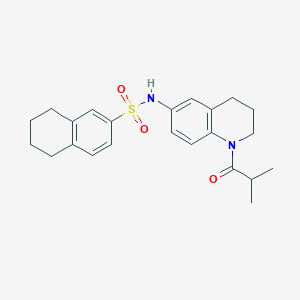
![5-formyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2637953.png)


![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2637960.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2637961.png)
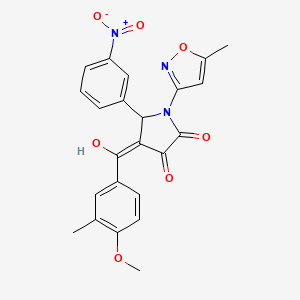

![methyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,4-dihydrooxazolo[2,3-f]purin-3(2H)-yl)propanoate](/img/structure/B2637968.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2637969.png)
